![molecular formula C15H12N4O B12925274 (4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 88779-05-9](/img/structure/B12925274.png)
(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazolone derivatives This compound is characterized by the presence of an imino group attached to a phenyl ring and an aminophenyl group attached to the pyrazolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation reaction between 4-aminophenylhydrazine and benzoylacetone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imino linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazolone derivatives.
Wissenschaftliche Forschungsanwendungen
4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenol: A key building block in the synthesis of various pharmaceuticals and dyes.
4-Aminothiophenol: Used in the synthesis of self-assembled monolayers for biosensors.
4-Aminophenylmercuric acetate: An organomercurial compound used in experimental biology and chemistry.
Uniqueness
4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its unique imino linkage and pyrazolone core, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88779-05-9 |
|---|---|
Molekularformel |
C15H12N4O |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
4-(4-aminophenyl)imino-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H12N4O/c16-11-6-8-12(9-7-11)18-14-10-17-19(15(14)20)13-4-2-1-3-5-13/h1-10H,16H2 |
InChI-Schlüssel |
HFZDRDWDZFOMTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=NC3=CC=C(C=C3)N)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12925201.png)
![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-xanthene]-3',6'-diol](/img/structure/B12925213.png)
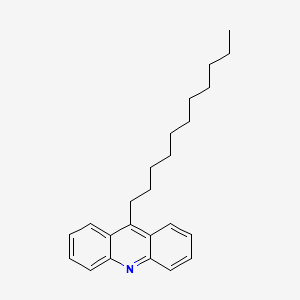
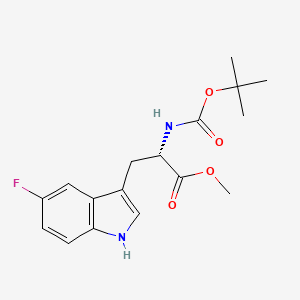
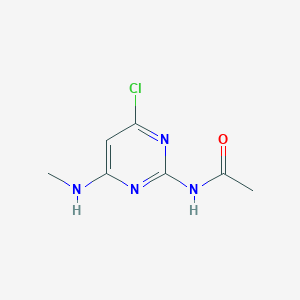
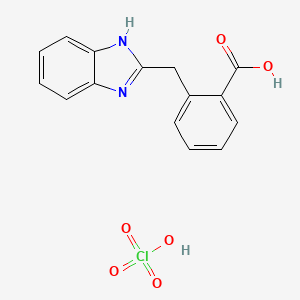
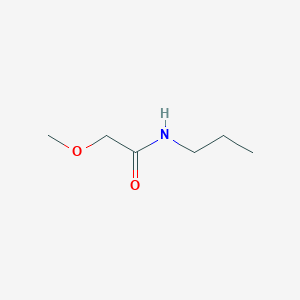
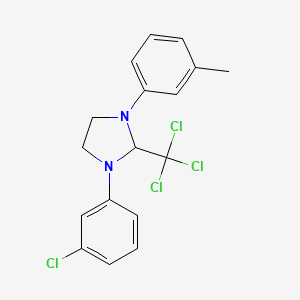
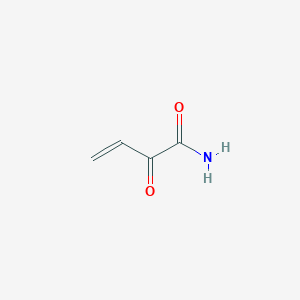
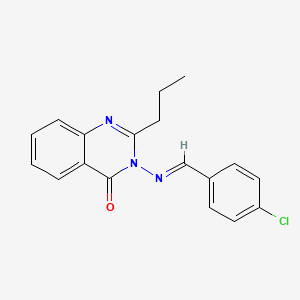
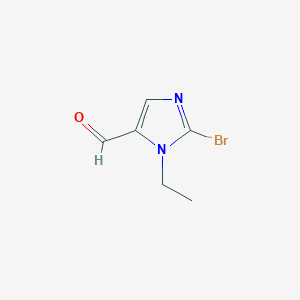
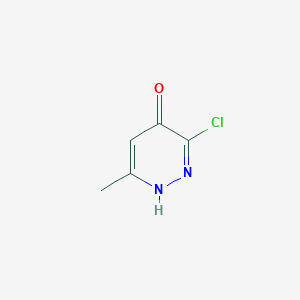
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)

